1,3-Dipropoxybenzene

Catalog No.
S795805
CAS No.
56106-37-7
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dipropoxybenzene

CAS Number

56106-37-7

Product Name

1,3-Dipropoxybenzene

IUPAC Name

1,3-dipropoxybenzene

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

UTFRNSPYRPYKDV-UHFFFAOYSA-N

SMILES

CCCOC1=CC(=CC=C1)OCCC

Canonical SMILES

CCCOC1=CC(=CC=C1)OCCC
  • Limited Availability and Research Focus

    Commercial suppliers like Sigma-Aldrich offer 1,3-Dipropylbenzene but categorize it for "early discovery researchers" as part of a collection of unique chemicals []. This suggests it's a less common molecule, and research efforts haven't extensively explored its properties.

  • Thermodynamic Data

    The National Institute of Standards and Technology (NIST) compiles thermodynamic data for 1,3-Dipropylbenzene, including its boiling point []. This data provides a foundation for understanding its physical behavior.

  • Potential Reference Compound

    Due to its structure, 1,3-Dipropylbenzene might serve as a reference compound in studies involving substituted benzenes (aromatic rings with attached groups). Its symmetrical nature with propyl groups on opposite ends of the benzene ring could be useful for comparison purposes.

1,3-Dipropoxybenzene is an organic compound characterized by the chemical formula C12_{12}H18_{18}O2_2. It consists of a benzene ring with two propoxy groups attached at the 1 and 3 positions. This compound is a member of the dipropoxybenzene family, which includes various isomers based on the positioning of the propoxy groups. As a colorless liquid, 1,3-dipropoxybenzene is known for its aromatic properties and low solubility in water.

Typical of aromatic compounds. These include:

  • Electrophilic Substitution Reactions: Similar to other aromatic compounds, 1,3-dipropoxybenzene can react with electrophiles. For instance, it can undergo nitration in the presence of concentrated nitric acid and sulfuric acid to form nitro derivatives.
  • Oxidation: The propoxy groups can be oxidized to form corresponding phenols or aldehydes under appropriate conditions.
  • Reduction: The compound may also be reduced to form aliphatic alcohols or hydrocarbons.

1,3-Dipropoxybenzene can be synthesized through several methods:

  • Alkylation of Phenol: One common method involves the alkylation of phenol using propyl bromide in the presence of a strong base such as sodium hydroxide. This reaction typically requires high temperatures and results in the formation of propoxy groups on the benzene ring.
  • Transalkylation: Another method involves transalkylation reactions where dipropylbenzene is treated with phenol under acidic conditions to yield 1,3-dipropoxybenzene.
  • Direct Ether Formation: The direct etherification of phenolic compounds with propanol in the presence of an acid catalyst can also yield this compound.

1,3-Dipropoxybenzene has various applications in industrial and research settings:

  • Solvent: Due to its aromatic nature and low volatility, it serves as a solvent for organic reactions.
  • Intermediate: It acts as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Plasticizer: The compound may be used as a plasticizer in polymer formulations due to its ability to enhance flexibility and durability.

The following compounds are similar to 1,3-dipropoxybenzene:

Compound NameChemical FormulaKey Features
1,2-DipropoxybenzeneC12_{12}H18_{18}O2_2Different positioning of propoxy groups; may exhibit different reactivity.
1,4-DipropoxybenzeneC12_{12}H18_{18}O2_2Another isomer; unique properties due to para-substitution.
Diphenyl EtherC12_{12}H10_{10}OLacks alkyl substituents; used as a solvent but has different physical properties.

Uniqueness

What sets 1,3-dipropoxybenzene apart from its isomers is its specific arrangement of propoxy groups which influences its chemical reactivity and potential applications. The meta position allows for distinct electronic effects compared to ortho and para isomers, affecting how it interacts with electrophiles during

XLogP3

3.8

Wikipedia

1,3-Dipropoxybenzene

Dates

Last modified: 08-15-2023

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